molecular formula C9H9NO3S2 B2608054 Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate CAS No. 203189-41-7

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B2608054
CAS No.: 203189-41-7
M. Wt: 243.3
InChI Key: QIDAHTFFTBMWHZ-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Functional Groups: The cyano, hydroxy, and methylthio groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene ring with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Conversion of the cyano group to a primary amine.

    Substitution: Replacement of the methylthio group with other functional groups.

Scientific Research Applications

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups that can interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and hydroxy groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-3-hydroxythiophene-2-carboxylate: Lacks the methylthio group, which may affect its reactivity and biological activity.

    Methyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

Uniqueness

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-cyano-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAHTFFTBMWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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